molecular formula C4H9NO2 B1356509 (3R,4S)-pyrrolidine-3,4-diol CAS No. 131565-87-2

(3R,4S)-pyrrolidine-3,4-diol

Cat. No.: B1356509
CAS No.: 131565-87-2
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-ZXZARUISSA-N
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Description

“(3R,4S)-pyrrolidine-3,4-diol” is a chemical compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is often used as a building block in research .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound”. The InChI key is JCZPOYAMKJFOLA-ZXZARUISSA-N . The canonical SMILES (Daylight) structure is O[C@@H]1CNC[C@@H]1O .


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Glycosidase Inhibition and Antitumor Activities

(3R,4S)-Pyrrolidine-3,4-diol derivatives demonstrate significant inhibitory effects on glycosidases, such as alpha-mannosidase. This inhibition is notable in various human tumor cells, including glioblastoma and melanoma cells, suggesting a potential application in cancer therapy. These derivatives, especially when modified with lipophilic groups, show increased bioavailability and efficacy in inhibiting tumor growth, while exhibiting selectivity for tumor cells over normal cells (Fiaux et al., 2005).

2. Synthesis and Evaluation of α-Mannosidase Inhibitors

The synthesis and inhibitory activity of various this compound derivatives on α-mannosidases have been extensively studied. These compounds are effective in inhibiting α-mannosidases from sources like jack bean and almonds, highlighting their potential as therapeutic agents. The presence of an aromatic ring in the structure is essential for good inhibitory activity, and the findings from these studies are valuable for designing better α-mannosidase inhibitors (Popowycz et al., 2003).

3. Applications in Hematological and Solid Malignancies

Novel α-mannosidase inhibitors based on this compound have shown anticancer activities against a variety of primary cells and cell lines from different origins, including hematological and solid malignancies. These compounds induce cell cycle arrest and modulate genes involved in cell cycle progression and survival, demonstrating their potential as therapeutic agents in treating various types of cancer (Bello et al., 2010).

4. Potential in Treating Pancreatic Cancer

Pyrrolidine 3,4-diol derivatives have shown specific but moderate activity as inhibitors towards α-mannosidase and demonstrated antiproliferative effects in pancreatic cancer cell lines. This indicates a potential application of these derivatives in the treatment of pancreatic cancer, expanding the therapeutic scope of these compounds (Steimer et al., 2014).

5. Role as Factor Xa Inhibitors

This compound derivatives have been identified as potent inhibitors of factor Xa, an important component in the coagulation pathway. These inhibitors show excellent selectivity and pharmacokinetic properties, making them viable candidates for antithrombotic therapies. A clinical candidate from this series has completed Phase I clinical studies, indicating progress towards therapeutic applications (Anselm et al., 2010).

Mechanism of Action

Properties

IUPAC Name

(3S,4R)-pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537032
Record name (3R,4S)-Pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131565-87-2
Record name (3R,4S)-Pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,4-Pyrrolidinediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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